4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate
Overview
Description
4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate is an organic compound with the molecular formula C₁₇H₁₆O₆ and a molecular weight of 316.31 g/mol . It is characterized by the presence of formyl, methoxy, and benzoate functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 3,5-dimethoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenyl 3,5-dimethoxybenzoate
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3,5-dimethoxybenzoate
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The methoxy groups can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-formyl-3,5-dimethoxybenzoate: Similar structure but with a methyl ester group instead of the phenyl ester group.
4-Formyl-2-methoxyphenyl benzoate: Lacks the additional methoxy groups on the benzoate ring.
2-Formyl-4-methoxyphenyl 3,5-dimethoxybenzoate: Similar structure but with different positioning of the formyl and methoxy groups
Uniqueness
4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate is unique due to the presence of both formyl and multiple methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3,5-dimethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-20-13-7-12(8-14(9-13)21-2)17(19)23-15-5-4-11(10-18)6-16(15)22-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSFOEMPYJDTHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247129 | |
Record name | 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380427-15-6 | |
Record name | 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380427-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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